![molecular formula C8H11NO4 B1671142 Eglumegad CAS No. 176199-48-7](/img/structure/B1671142.png)
Eglumegad
Descripción general
Descripción
“(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid” is a complex organic compound . It contains a total of 35 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 aliphatic carboxylic acids, 1 aliphatic secondary amide, and 1 primary amine .
Molecular Structure Analysis
The compound contains a total of 34 atoms, including 16 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . The molecular structure includes a bicyclic ring system, with one three-membered ring, one five-membered ring, and one six-membered ring .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.6±0.1 g/cm^3, a boiling point of 387.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 42.0±0.4 cm^3, a polar surface area of 101 Å^2, and a molar volume of 124.8±5.0 cm^3 .Aplicaciones Científicas De Investigación
Tratamiento de los trastornos de ansiedad
Eglumegad se ha investigado por su potencial para tratar los trastornos de ansiedad. Actúa como un agonista selectivo de grupo para los receptores metabotrópicos de glutamato del grupo II (mGluR 2/3), lo que sugiere un nuevo mecanismo de acción . En modelos animales, this compound ha demostrado eficacia en el tratamiento de los síntomas de ansiedad sin los efectos secundarios negativos comúnmente asociados con otros ansiolíticos, como la sedación y el deterioro de la memoria .
Terapia de adicción a las drogas
La investigación indica que this compound puede ser beneficioso en la terapia de adicción. Se ha encontrado que alivia los síntomas de abstinencia del uso crónico de sustancias como la nicotina y la morfina en estudios con animales. Además, puede inhibir el desarrollo de tolerancia a los opioides, lo que podría convertirlo en una herramienta valiosa en el tratamiento de la adicción a las drogas en humanos .
Neuroprotección
This compound y los medicamentos relacionados han demostrado propiedades neuroprotectoras. Son sinérgicos con la neuroprotección producida por los fármacos antagonistas de NMDA, lo que podría hacer que estos compuestos sean útiles para ayudar en la recuperación de lesiones cerebrales .
Tratamiento de la psicosis
Se ha demostrado que el compuesto interactúa con las drogas alucinógenas, reduciendo los efectos de los alucinógenos agonistas de 5HT2A. Esta interacción sugiere que los agonistas de mGluR 2/3 como this compound pueden tener usos potenciales en el tratamiento de ciertas formas de psicosis .
Manejo de la enfermedad de Parkinson
This compound se ha asociado con la reducción de la discinesia, los comportamientos similares a la psicosis y el parkinsonismo en modelos animales de la enfermedad de Parkinson. Esto sugiere que el compuesto podría reutilizarse para efectos terapéuticos más amplios en el manejo de los síntomas de la enfermedad de Parkinson .
Modulación de la respuesta al estrés
This compound interfiere con el eje hipotalámico-hipofisario-adrenal. La administración oral crónica del fármaco ha demostrado reducir los niveles basales de cortisol en estudios con animales. Además, la infusión aguda de this compound provocó una marcada disminución de las respuestas al estrés inducidas por la yohimbina .
Estudios de rendimiento cognitivo
Si bien this compound ha mostrado promesa en el tratamiento de la ansiedad y la adicción, se ha observado que reduce ligeramente el rendimiento cognitivo en pruebas con primates no humanos. Este aspecto de los efectos del compuesto proporciona una vía valiosa para estudiar las compensaciones entre los beneficios terapéuticos y los efectos secundarios cognitivos .
Investigación sobre el tinnitus
This compound no es un agonista directo del glutamato, sino un agonista del receptor metabotrópico de glutamato 2 (mGluR2). Al unirse a este receptor, disminuye la liberación de glutamato vesicular, lo que tiene implicaciones para la investigación sobre el tinnitus. Esto podría conducir a nuevos enfoques para prolongar la inhibición residual, un alivio temporal de los síntomas del tinnitus .
Direcciones Futuras
Mecanismo De Acción
Eglumegad, also known as (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a research drug developed by Eli Lilly and Company . It is being investigated for its potential in the treatment of anxiety and drug addiction .
Target of Action
This compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
This compound’s interaction with its targets involves a novel mechanism . It binds to the mGluR 2/3 receptors, but it is unclear whether this compound directly interacts with dopamine D2 receptors .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound can affect various biochemical pathways. This includes the modulation of neurotransmitter release, regulation of ion channels, and activation of intracellular signaling cascades .
Pharmacokinetics
It is known that this compound is a glutamate-derived compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
This compound has been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . It also inhibits the development of tolerance to morphine . In experiments on mice, this compound was found to be as effective as diazepam for treating anxiety symptoms in several standard tests, but without producing any of the negative side effects of diazepam such as sedation and memory impairment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, chronic oral administration of this drug led to markedly reduced baseline cortisol levels in bonnet macaques . Acute infusion of this compound resulted in a marked diminution of yohimbine-induced stress response in those animals .
Propiedades
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-RGDLXGNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170094 | |
Record name | Eglumegad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176199-48-7 | |
Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eglumetad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eglumegad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EGLUMETAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.